molecular formula C17H16N4O B12908212 5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine CAS No. 124559-05-3

5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine

Cat. No.: B12908212
CAS No.: 124559-05-3
M. Wt: 292.33 g/mol
InChI Key: HXTAHNWVQXCWEX-UHFFFAOYSA-N
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Description

The compound 5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine features an isoxazole core substituted with a methyl group at position 5, a diazenyl group at position 4 linked to a 2-methylphenyl moiety, and an N-phenyl group at position 2. This structure combines aromatic, heterocyclic, and azo-functionalized components, which are pivotal in applications ranging from materials science to medicinal chemistry.

Properties

CAS No.

124559-05-3

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

5-methyl-4-[(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine

InChI

InChI=1S/C17H16N4O/c1-12-8-6-7-11-15(12)19-20-16-13(2)22-21-17(16)18-14-9-4-3-5-10-14/h3-11H,1-2H3,(H,18,21)

InChI Key

HXTAHNWVQXCWEX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=C(ON=C2NC3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl-N-phenyl-4-(o-tolyldiazenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its diazenyl-aryl linkage and isoxazole-phenyl framework. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Core Structure Key Substituents Functional Groups
Target Compound Isoxazole 5-Methyl, 4-(E-2-methylphenyldiazenyl), N-phenyl Isoxazole, diazenyl, aromatic rings
NSC65847 () Naphthalene-sulfonic acid Multiple diazenyl groups, disulfonic acid Sulfonic acid, diazenyl
4-{[(E)-2,3-Dihydroxybenzylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide () Isoxazole Benzylideneamino, sulfonamide Sulfonamide, Schiff base, hydroxyl
N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine () Isoxazole N-methyl, methylphenyl Amine, methyl groups

Key Observations :

  • Diazenyl vs.
  • Aromatic Substitution : The 2-methylphenyl group in the target compound may enhance lipophilicity compared to the dihydroxybenzylidene group in , which confers water solubility via hydroxyl groups.
Table 2: Comparative Properties
Property Target Compound NSC65847 () Compound
Polarity Moderate (diazenyl) High (sulfonic acid) High (sulfonamide, hydroxyl)
Hydrogen Bonding Weak (N-phenyl) Strong (sulfonic acid) Strong (sulfonamide, OH)
Biological Activity Potential inhibitor* Dual neuraminidase inhibitor Antimicrobial, metal chelator
Crystal Packing Likely π-π stacking Not reported S(6) motifs, dimerization

*Inferred from structural similarity to NSC65847, which inhibits viral/bacterial neuraminidases via mixed-type inhibition (Ki < 1.5 µM) .

Key Findings :

  • Diazenyl Group Impact : The diazenyl moiety in the target compound and NSC65847 is critical for π-π interactions and enzyme inhibition, though sulfonic acid groups in NSC65847 enhance solubility and target binding .
  • Crystallography : Tools like SHELX () and ORTEP () are essential for resolving structural features such as hydrogen-bonding patterns (e.g., S(6) motifs in ) .

Biological Activity

5-Methyl-4-[(E)-(2-methylphenyl)diazenyl]-N-phenyl-1,2-oxazol-3-amine is a heterocyclic compound belonging to the isoxazole family, characterized by its unique structural features and biological activities. The compound has garnered attention for its potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

  • Molecular Formula : C17H16N4O
  • Molecular Weight : 292.33 g/mol
  • Structure : The compound features a five-membered ring containing nitrogen and oxygen atoms, along with a diazenyl group, which is known for its diverse biological activities .

Synthesis

The synthesis of this compound typically involves several key reactions that can produce various by-products, including oxidized derivatives and substituted isoxazole derivatives. These synthetic pathways are crucial for obtaining the desired compound in sufficient purity for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, making it a candidate for further development as an antibiotic agent. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest. These effects are attributed to its ability to interact with specific molecular targets within cancer pathways, potentially leading to therapeutic applications in oncology.

Analgesic and Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, preliminary research has indicated that this compound possesses analgesic and anti-inflammatory properties. This makes it a promising candidate for drug discovery in pain management and inflammatory disorders.

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

  • Antimicrobial Activity : In a study involving various bacterial strains, this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
  • Cancer Cell Line Studies : In vitro tests on cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer agent.
  • Inflammation Models : Animal models treated with the compound exhibited reduced inflammation markers compared to control groups, supporting its role in anti-inflammatory therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamideCHNOSContains thiazole; potential anti-cancer activity
Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]CHNSimilar diazenyl group; primarily used as dye intermediates
[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amineCHNODifferent oxazole structure; potential applications in pharmaceuticals

These compounds vary in their functional groups and biological activities but share foundational structural elements with 5-Methyl-4[(E)-(2-methylphenyl)diazenyl]-N-phenyloxazolamin.

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